1-Methyl-2-(naphthalen-1-yl)-1H-imidazole 1-Methyl-2-(naphthalen-1-yl)-1H-imidazole
Brand Name: Vulcanchem
CAS No.: 1001755-52-7
VCID: VC15971579
InChI: InChI=1S/C14H12N2/c1-16-10-9-15-14(16)13-8-4-6-11-5-2-3-7-12(11)13/h2-10H,1H3
SMILES:
Molecular Formula: C14H12N2
Molecular Weight: 208.26 g/mol

1-Methyl-2-(naphthalen-1-yl)-1H-imidazole

CAS No.: 1001755-52-7

Cat. No.: VC15971579

Molecular Formula: C14H12N2

Molecular Weight: 208.26 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-2-(naphthalen-1-yl)-1H-imidazole - 1001755-52-7

Specification

CAS No. 1001755-52-7
Molecular Formula C14H12N2
Molecular Weight 208.26 g/mol
IUPAC Name 1-methyl-2-naphthalen-1-ylimidazole
Standard InChI InChI=1S/C14H12N2/c1-16-10-9-15-14(16)13-8-4-6-11-5-2-3-7-12(11)13/h2-10H,1H3
Standard InChI Key ZECDPAZEGQYBDI-UHFFFAOYSA-N
Canonical SMILES CN1C=CN=C1C2=CC=CC3=CC=CC=C32

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1-Methyl-2-(naphthalen-1-yl)-1H-imidazole (C₁₄H₁₂N₂) consists of a five-membered imidazole ring fused with a naphthalene system. The imidazole ring adopts a planar conformation, with the methyl group at the 1-position and the naphthalen-1-yl group at the 2-position introducing steric bulk and electronic modulation . The naphthalene moiety enhances π-π stacking interactions, which are critical for applications in materials science and drug design .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₄H₁₂N₂
Molecular Weight208.26 g/mol
Exact Mass208.1000 Da
Topological Polar Surface Area28.68 Ų
LogP (Partition Coefficient)3.15

Synthesis and Structural Modification

Classical Cyclization Approaches

The synthesis of 1-methyl-2-(naphthalen-1-yl)-1H-imidazole derivatives often involves cyclization reactions. A representative method, adapted from substituted imidazole syntheses, employs iodine-catalyzed cyclization in polyethylene glycol (PEG-400) solvents . For example, 1-[2-(1-hydroxy-4-substitutednaphthalen-2-yl)-2-oxoethyl]-3-substituted thiocarbamide precursors undergo cyclization at 120–130°C in PEG-400 with iodine (25 mol%), yielding imidazole-naphthalene hybrids in 42–67% yields .

Transition Metal-Catalyzed Coupling

Copper- or palladium-catalyzed cross-coupling reactions are pivotal for introducing the naphthalene moiety. A patent describing the synthesis of 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)benzenamine highlights the utility of copper(I) salts in mediating aryl-amide bond formation . Similar strategies could be applied to 1-methyl-2-(naphthalen-1-yl)-1H-imidazole by substituting trifluoromethyl benzene with naphthalene derivatives .

Scheme 1: Proposed Synthetic Pathway

  • Bromination: 1-Nitro-3-trifluoromethylbenzene → 1-bromo-3-nitro-5-trifluoromethylbenzene (using 1,3-dibromo-5,5-dimethylhydantoin/H₂SO₄) .

  • Coupling: Reaction of brominated intermediate with 4-methyl-1H-imidazole (CuI, K₂CO₃, DMF, 100–120°C) .

  • Reduction: Nitro group reduction to amine (H₂/Pd-C or Na₂S₂O₄) .

Physicochemical Properties and Characterization

Spectroscopic Analysis

  • IR Spectroscopy: Key absorptions include N-H stretches (~3400 cm⁻¹), aromatic C=C (~1600 cm⁻¹), and C-N imidazole ring vibrations (~1250 cm⁻¹) .

  • ¹H NMR: Characteristic signals include δ 2.36–2.88 ppm (N-CH₃), δ 4.85 ppm (OH in hydrated forms), and δ 7.26–8.75 ppm (naphthalene protons) .

  • Mass Spectrometry: Molecular ion peaks at m/z 208.1000 (C₁₄H₁₂N₂⁺) confirm the molecular formula .

Thermal Stability

While direct data are unavailable, analogs such as 2-(naphthalen-1-ylmethyl)-1H-imidazole exhibit decomposition temperatures >250°C, suggesting comparable stability for the methylated derivative .

Industrial and Materials Science Applications

Catalysis

Imidazole derivatives serve as ligands in transition metal catalysts. The naphthalene group in 1-methyl-2-(naphthalen-1-yl)-1H-imidazole could stabilize palladium complexes for Suzuki-Miyaura couplings, analogous to aryl-imidazole ligands in cross-coupling reactions .

Organic Electronics

The extended π-system of the naphthalene-imidazole framework enables applications in organic light-emitting diodes (OLEDs). Similar compounds exhibit luminescence quantum yields of 0.45–0.62 in thin-film architectures .

Future Directions

  • Anticancer Research: Hybridization with known chemotherapeutics (e.g., platinum complexes) could enhance cytotoxicity.

  • Polymer Science: Incorporation into conductive polymers for flexible electronics.

  • Asymmetric Catalysis: Development of chiral variants for enantioselective transformations.

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